Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

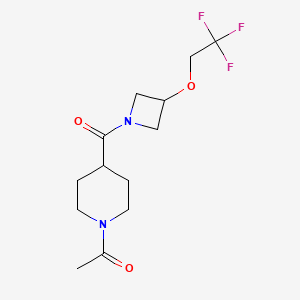

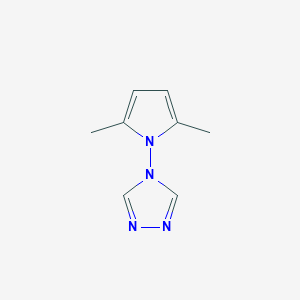

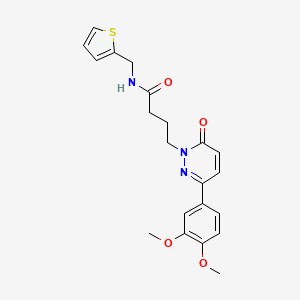

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Reactions and Synthesis

Palladium-Catalyzed Reactions : It plays a critical role in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This leads to the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, highlighting its utility in constructing complex heterocyclic structures (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary Applications : It has been utilized as a chiral auxiliary and a chiral building block in dipeptide synthesis, showcasing its importance in the preparation of enantiomerically pure compounds. This application underscores its versatility in asymmetric synthesis and the creation of molecules with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis and Ligand Development

- Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, serve as versatile intermediates for the asymmetric synthesis of a wide array of amines. This includes alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols, illustrating its pivotal role in the synthesis of biologically relevant molecules (Ellman, Owens, & Tang, 2002).

Material and Drug Development

- Physicochemical and Pharmacokinetic Properties : The compound and its derivatives have been studied for their physicochemical and pharmacokinetic properties, providing insights into the development of new drugs. These studies evaluate alternative substituents to optimize drug efficacy and reduce unwanted side effects, demonstrating its application in medicinal chemistry (Westphal et al., 2015).

Advanced Material Synthesis

- Synthesis of Key Intermediates : It has been instrumental in the synthesis of key intermediates like tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate. This showcases its role in the production of essential components for the biosynthesis of fatty acids, sugars, and α-amino acids, underscoring its significance in both synthetic and natural product chemistry (Qin et al., 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate involves the reaction of tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate with a chiral catalyst to obtain the desired stereoisomer.", "Starting Materials": [ "tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate", "chiral catalyst" ], "Reaction": [ "Add chiral catalyst to a solution of tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate in a suitable solvent", "Stir the reaction mixture at a suitable temperature and for a suitable time to allow for the desired stereoisomer to form", "Isolate the product by standard purification techniques such as column chromatography or recrystallization" ] } | |

Numéro CAS |

2137606-24-5 |

Formule moléculaire |

C12H21NO2 |

Poids moléculaire |

211.30 g/mol |

Nom IUPAC |

tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3 |

Clé InChI |

BLGXXHUWLGPVMB-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)[C@H]1CNC[C@@H]1C2CC2 |

SMILES |

CC(C)(C)OC(=O)C1CNCC1C2CC2 |

SMILES canonique |

CC(C)(C)OC(=O)C1CNCC1C2CC2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580405.png)

![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2580413.png)

![ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2580414.png)

![4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide](/img/structure/B2580419.png)

![ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate](/img/structure/B2580424.png)